N-(5-TERT-BUTYL-12-OXAZOL-3-YL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
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Overview
Description
N-(5-tert-Butyl-12-oxazol-3-yl)-1-ethyl-1H-pyrazole-4-sulfonamide is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a pyrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-Butyl-12-oxazol-3-yl)-1-ethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the oxazole and pyrazole intermediates. The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an aldehyde under acidic conditions. The pyrazole ring is often formed via the reaction of hydrazine with a 1,3-diketone. The final step involves the sulfonation of the pyrazole ring using a sulfonyl chloride reagent under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-Butyl-12-oxazol-3-yl)-1-ethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(5-tert-Butyl-12-oxazol-3-yl)-1-ethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-tert-Butyl-12-oxazol-3-yl)-1-ethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-tert-Butyl-1,2-oxazol-3-yl)methanesulfonyl chloride
- N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide
- 5-tert-Butyl-1,2-oxazol-3-ylmethanol
Uniqueness
N-(5-tert-Butyl-12-oxazol-3-yl)-1-ethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of an oxazole ring, a pyrazole ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of both oxazole and pyrazole rings can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-1-ethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-5-16-8-9(7-13-16)20(17,18)15-11-6-10(19-14-11)12(2,3)4/h6-8H,5H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKCSRWVXLYDAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=NOC(=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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